molecular formula C8H11NO2 B13176018 (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13176018
M. Wt: 153.18 g/mol
InChI Key: YOBBRBOMLUMFMP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral proline derivative characterized by a pyrrolidine ring substituted with a prop-2-yn-1-yl (propargyl) group on the nitrogen atom and a carboxylic acid group at the chiral 2-position. This structure incorporates two key functional handles: the carboxylic acid and the terminal alkyne. The carboxylic acid group is a versatile synthetic intermediate, capable of participating in various reactions such as amide bond formation and esterification . The terminal alkyne of the propargyl group is highly valuable in modern synthetic chemistry, particularly in metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry for constructing molecular architectures . The chiral (R) configuration at the 2-position makes this compound a potential building block for the synthesis of enantiomerically pure molecules, which could be of interest in medicinal chemistry and catalyst design. As a proline derivative, it may serve as a constrained scaffold in peptide mimicry or as a ligand in asymmetric synthesis. This product is intended for research applications in organic synthesis and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2R)-1-prop-2-ynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m1/s1

InChI Key

YOBBRBOMLUMFMP-SSDOTTSWSA-N

Isomeric SMILES

C#CCN1CCC[C@@H]1C(=O)O

Canonical SMILES

C#CCN1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

One classical approach involves the alkylation of protected pyrrolidine-2-carboxylic acid derivatives with propargyl halides or propargyl amines under controlled conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.

  • Starting Material: Pyrrolidine-2-carboxylic acid or its N-protected derivatives.
  • Alkylating Agent: Propargyl bromide or propargyl chloride.
  • Conditions: Alkylation typically proceeds under basic conditions (e.g., sodium ethoxide or potassium carbonate) in polar aprotic solvents like DMF or ethanol at temperatures ranging from 0 °C to room temperature.
  • Stereochemical Considerations: When starting from an enantiomerically pure pyrrolidine-2-carboxylic acid, care must be taken to avoid racemization during alkylation. Protecting groups on the carboxyl and nitrogen can help maintain stereochemical integrity.

Catalytic Hydrogenation of Alkene Precursors

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives by catalytic hydrogenation of alkene intermediates bearing protecting groups. This method can yield the target compound as a cis isomer with high stereoselectivity when starting from a single enantiomer of the alkene precursor.

  • Key Steps:
    • Synthesis of alkene intermediate with appropriate nitrogen and carboxyl protecting groups.
    • Catalytic hydrogenation under mild conditions (hydrogen pressure ~1.4–1.5 MPa, temperature ~50 °C).
    • Removal of protecting groups post-hydrogenation.
  • Advantages: This route provides high stereochemical purity and avoids racemization that often accompanies alkylation of free acids.
  • Yields: Reported yields vary, with some steps yielding approximately 46% to 56%.

Reaction of Propargylamine with Pyrrolidine Derivatives

Another synthetic route involves the reaction of propargylamine with pyrrolidine derivatives to form the desired compound. This method is notable for its scalability and use in continuous flow reactors, which improve yield and control over reaction parameters.

  • Mechanism: Nucleophilic substitution or condensation reactions between propargylamine and activated pyrrolidine intermediates.
  • Conditions: Typically conducted under mild to moderate temperatures with suitable catalysts or reagents facilitating amide bond formation or substitution.
  • Industrial Relevance: The continuous flow setup enhances reproducibility and is suitable for larger-scale synthesis.

Enantioselective Spirocyclization and Azlactone Opening (Advanced Method)

Recent research has developed a sequential one-pot procedure involving enantioselective spirocyclization followed by acidic azlactone opening to generate chiral pyrrolidine derivatives.

  • Catalysts: Palladium complexes with chiral organic catalysts.
  • Solvents: Ethyl acetate and methanol.
  • Temperature: Room temperature for spirocyclization; 45 °C for azlactone opening.
  • Outcome: High enantioselectivity and yield of the desired amino acid derivatives.
  • Note: This method is more complex but offers precise stereochemical control.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Stereochemical Control Yield Range Advantages Limitations
Direct Alkylation Protected pyrrolidine-2-carboxylic acid + propargyl halide Base (NaOEt, K2CO3), DMF/EtOH, 0–25 °C Moderate; risk of racemization if unprotected Variable; moderate Simple, straightforward Racemization risk, requires protection
Catalytic Hydrogenation Alkene intermediate with protecting groups H2 gas (1.4–1.5 MPa), Pd catalyst, 50 °C High; cis isomer favored 46–56% per step High stereoselectivity, mild conditions Multi-step, moderate yield
Propargylamine Reaction Pyrrolidine derivatives + propargylamine Catalysts, continuous flow reactors Moderate to high Good, scalable Scalable, industrially viable Requires specialized equipment
Enantioselective Spirocyclization Azlactone derivatives + Pd catalyst + chiral organocatalyst EtOAc, MeOH, TMSCl, 25–45 °C Very high enantioselectivity High Excellent stereocontrol, one-pot Complex, costly catalysts

Summary of Research Findings

  • The catalytic hydrogenation method provides a stereoselective route to the (2R)-configured product, overcoming racemization issues common in direct alkylation.
  • Continuous flow synthesis using propargylamine offers scalability and reproducibility for industrial applications.
  • Advanced enantioselective methods using palladium catalysis and chiral organocatalysts yield high enantiomeric excess, suitable for pharmaceutical-grade synthesis.
  • Protection/deprotection strategies and reaction conditions critically influence yield and stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

Key structural analogs differ in substituents, stereochemistry, or protective groups, which modulate physicochemical properties and biological activity:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS)Substituents/ModificationsMolecular Weight (g/mol)Key Properties/ApplicationsReference
(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (2091251-68-0)Propargyl at N1, (2R)-configuration167.16Reactivity for click chemistry
(2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (1049984-28-2)Propargyl at C4, (2S,4R)-configuration153.18Unspecified biological activity
(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (959578-39-3)Boc-protected N1, propargyl at C2253.29Enhanced stability for synthesis
VX-765 (prodrug of VRT-043198)3,3-Dimethylbutanoyl, ethoxy-tetrahydrofuranNot providedCaspase-1 inhibitor (anti-inflammatory)
Boc-(R)-α-(4-Trifluoromethylbenzyl)-Pro-OH (1217671-12-9)Boc-protected, 4-CF₃-benzyl at C2253.29Proline derivative for drug design
Key Observations:

  • Propargyl Position : The placement of the propargyl group (N1 vs. C4) alters steric effects and synthetic utility. For example, the N1-propargyl group in the target compound facilitates selective alkyne-azide reactions .
  • Protective Groups : Boc protection (e.g., CAS 959578-39-3) increases molecular weight and stability, making intermediates suitable for peptide synthesis .
  • Stereochemistry : The (2R) configuration in the target compound contrasts with (2S,4R) in CAS 1049984-28-2, which may affect binding to chiral biological targets .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid be experimentally confirmed?

  • Methodology : Utilize X-ray crystallography with SHELX programs (e.g., SHELXL) for high-resolution structural determination. For preliminary analysis, employ NMR spectroscopy to observe coupling constants and nuclear Overhauser effects (NOEs) that correlate with the (2R) configuration. Cross-validate with polarimetry or chiral HPLC to confirm enantiomeric purity .

Q. What synthetic strategies are recommended for introducing the propargyl (prop-2-yn-1-yl) group to the pyrrolidine ring?

  • Methodology : Use alkylation reactions under basic conditions (e.g., K₂CO₃/DMF) to substitute the pyrrolidine nitrogen with propargyl bromide. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography, and confirm regioselectivity using ¹H/¹³C NMR (e.g., characteristic alkynyl proton signals at ~2.5 ppm) .

Q. How can the carboxylic acid group in this compound be protected during peptide coupling reactions?

  • Methodology : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For Boc protection, react with di-tert-butyl dicarbonate in the presence of a base like DMAP. For Fmoc, use Fmoc-Cl under alkaline conditions. Verify deprotection efficiency (e.g., TFA for Boc, piperidine for Fmoc) using mass spectrometry .

Advanced Research Questions

Q. How does the propargyl group influence the conformational dynamics of the pyrrolidine ring in solution?

  • Methodology : Perform dynamic NMR studies (variable-temperature or EXSY experiments) to assess ring puckering and substituent effects. Compare with computational models (DFT or MD simulations) to correlate experimental data with theoretical energy barriers. Reference pseudo-proline systems (e.g., substituted proline derivatives) for analogous conformational control mechanisms .

Q. What strategies resolve contradictions between crystallographic data and computational predictions for intermolecular interactions in solid-state structures?

  • Methodology : Use Mercury CSD’s packing similarity tool to compare experimental crystal structures with predicted polymorphs. Analyze hydrogen-bonding networks and π-π interactions. Cross-check with Hirshfeld surface analysis to quantify non-covalent interactions and identify discrepancies in lattice stabilization .

Q. How can enantiomeric impurities in this compound affect its biological activity, and how are they quantified?

  • Methodology : Test enantiopure and racemic forms in bioassays (e.g., ACE inhibition assays if relevant to hypertension research). Quantify impurities via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and validate with circular dichroism (CD) spectroscopy. Corrogate results with kinetic resolution studies during synthesis .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

  • Methodology : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates. Validate scalability by comparing yields and enantiomeric excess (ee) between small- and pilot-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.